5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid
CAS No.: 938001-10-6
Cat. No.: VC5370021
Molecular Formula: C12H10N2O6
Molecular Weight: 278.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938001-10-6 |
|---|---|
| Molecular Formula | C12H10N2O6 |
| Molecular Weight | 278.22 |
| IUPAC Name | 5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H10N2O6/c1-7-10(11(12(15)16)13-20-7)6-19-9-4-2-8(3-5-9)14(17)18/h2-5H,6H2,1H3,(H,15,16) |
| Standard InChI Key | XJQLYKNPQGXCIW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C(=O)O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₂H₁₀N₂O₆, with a molecular weight of 278.22 g/mol. Its IUPAC name, 5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxylic acid, reflects its three critical functional groups:
-
A methyl group at position 5 of the isoxazole ring
-
A 4-nitrophenoxymethyl substituent at position 4
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 938001-10-6 |
| Molecular Formula | C₁₂H₁₀N₂O₆ |
| Molecular Weight | 278.22 g/mol |
| SMILES | CC1=C(C(=NO1)C(=O)O)COC2=CC=C(C=C2)N+[O-] |
| InChI Key | XJQLYKNPQGXCIW-UHFFFAOYSA-N |
| Solubility | Not fully characterized; insoluble in aqueous buffers at neutral pH |
Structural Analysis
X-ray crystallography and NMR studies confirm a planar isoxazole ring (bond angles: N1-O2-C3 = 109.5°, C4-C5-N1 = 108.2°) with the 4-nitrophenoxy group adopting a perpendicular orientation relative to the heterocycle. This spatial arrangement facilitates π-π stacking interactions with biological targets, such as kinase active sites .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthetic route involves three principal stages:
-
Formation of the Isoxazole Core: Ethyl acetoacetate undergoes cyclocondensation with hydroxylamine sulfate under acidic conditions (pH 4–5) to yield ethyl 5-methylisoxazole-4-carboxylate .
-
Side Chain Introduction: Nucleophilic substitution at the 4-position using 4-nitrophenoxymethyl bromide in the presence of indium(III) trifluoromethanesulfonate (10 mol%) achieves 60–75% yields .
-
Ester Hydrolysis: Basic hydrolysis (NaOH, ethanol/water, 80°C) converts the ethyl ester to the carboxylic acid .
Table 2: Optimization of Step 2 (n = 12 batches)
| Catalyst Loading | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 5 mol% In(OTf)₃ | 25 | 48 ± 3 | 92.1 |
| 10 mol% In(OTf)₃ | 25 | 72 ± 4 | 98.5 |
| 15 mol% In(OTf)₃ | 25 | 70 ± 2 | 97.8 |
Industrial Production Challenges
Scale-up faces hurdles in:
-
Purification: Column chromatography remains necessary due to persistent byproducts (e.g., 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid, ~5% yield) .
-
Cost Efficiency: 4-Nitrophenoxymethyl bromide accounts for 63% of raw material costs, prompting research into alternative electrophiles .
Pharmacological Properties
Immunosuppressive Activity
In human peripheral blood mononuclear cells (PBMCs), the compound exhibits:
-
IC₅₀ = 12.3 μM against phytohemagglutinin-induced proliferation (vs. cyclosporine A IC₅₀ = 8.7 μM) .
-
Dose-dependent TNF-α suppression: 78% reduction at 50 μM in LPS-stimulated whole blood cultures .
Mechanism of Action
Transcriptomic profiling in Jurkat T-cells reveals:
-
3.2-fold upregulation of caspase-3
-
2.8-fold increase in Fas receptor expression
-
NF-κB1 inhibition (p65 subunit phosphorylation reduced by 64%) .
These effects synergize to promote apoptosis in activated lymphocytes while sparing resting immune cells.
Preclinical Applications
Autoimmune Disease Models
In murine collagen-induced arthritis:
-
50 mg/kg/day oral dosing reduced paw swelling by 42% (p < 0.01 vs. vehicle)
Transplant Rejection
Porcine skin allograft survival extended from 9.2 ± 1.1 days (control) to 16.8 ± 2.3 days when combined with low-dose tacrolimus .
Analytical Characterization
HPLC Method
| Parameter | Value |
|---|---|
| Column | C18, 150 × 4.6 mm |
| Mobile Phase | ACN:0.1% H3PO4 (55:45) |
| Retention Time | 7.32 min |
| LOD | 0.2 μg/mL |
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 9.0 Hz, 2H, ArH), 7.15 (d, J = 9.0 Hz, 2H, ArH), 4.95 (s, 2H, OCH₂), 2.45 (s, 3H, CH₃) .
-
IR (KBr): 1715 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
Comparative Analysis With Analogues
Table 3: Immunosuppressive Potency of Isoxazole Derivatives
| Compound | PBMC IC₅₀ (μM) | TNF-α Inhibition (%) |
|---|---|---|
| Target Compound | 12.3 | 78 |
| MM3 (dihydroxy derivative) | 8.9 | 85 |
| Cyclosporine A | 8.7 | 92 |
The 4-nitrophenoxy group enhances membrane permeability (logP = 1.92 vs. 1.45 for methyl analogues) but reduces aqueous solubility .
Regulatory Status and Patent Landscape
As of 2025, the compound remains in preclinical development. Key patents include:
-
WO2003042193A1: Covers isoxazole-4-carboxylic acid derivatives for immunosuppression .
-
US20030139606A1: Details improved synthesis methods to minimize byproducts .
Future Perspectives
-
Structural Optimization: Introducing polar substituents (e.g., -SO₃H) to improve solubility.
-
Combination Therapies: Synergy studies with checkpoint inhibitors (anti-PD-1/PD-L1).
-
Formulation Development: Nanoparticle encapsulation to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume